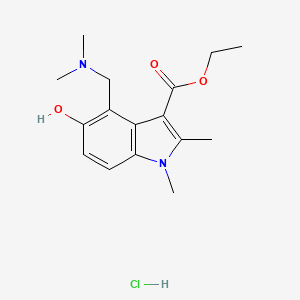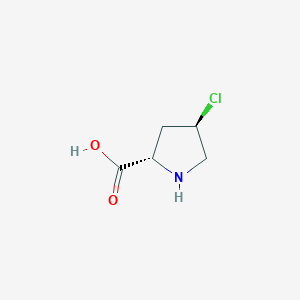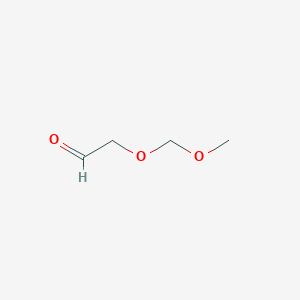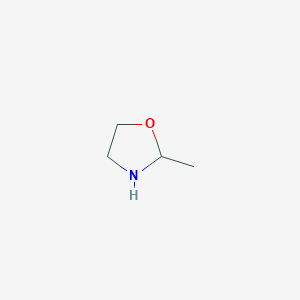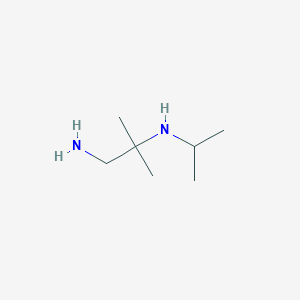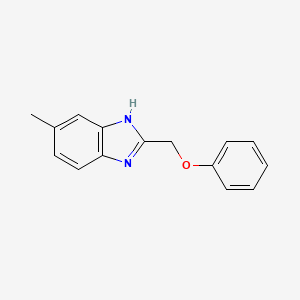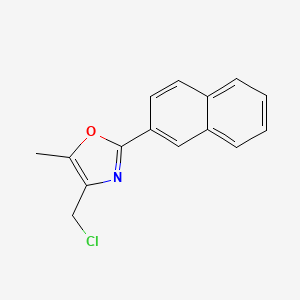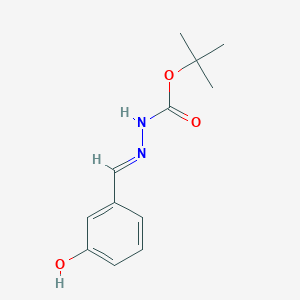![molecular formula C8H6N4 B3048320 7-甲基-7H-吡咯并[2,3-d]嘧啶-4-腈 CAS No. 1638771-56-8](/img/structure/B3048320.png)
7-甲基-7H-吡咯并[2,3-d]嘧啶-4-腈
描述
“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 1638771-56-8 . It has a molecular weight of 158.16 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a white to yellow solid . It has a molecular weight of 158.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学研究应用
合成和表征
- 新型吡咯并[2,3-d]嘧啶(7-脱氮嘌呤)的合成涉及反应,产生高纯度化合物,然后使用各种光谱技术对这些化合物进行结构表征。评估了这些化合物对革兰氏阳性菌和革兰氏阴性菌的抗菌活性,展示了它们在抗菌应用中的潜力 (Vazirimehr 等人,2017).
生物活性
- 吡咯并[2,3-d]嘧啶衍生物已被合成并探索其抗菌特性。在一项研究中,合成了一系列吡咯衍生物和吡咯并[2,3-d]嘧啶,并对各种微生物菌株进行了测试。其中一些化合物表现出显着的抗菌活性,突出了它们作为抗菌剂的潜力 (Mohamed 等人,2009).
抗真菌和抗病毒应用
- 合成了某些吡咯并[2,3-d]嘧啶,发现它们具有显着的抗真菌活性,进一步强调了这些化合物在治疗真菌感染中的治疗潜力 (Hanafy,2011).
先进的合成技术
- 据报道,开发了利用微波辅助合成和离子液体支持催化等现代技术合成吡咯并[2,3-d]嘧啶的新型合成路线。这些方法在反应效率、产率和环境影响方面提供了优势,为绿色化学领域做出了贡献 (Ramezanzadeh 等人,2019).
安全和危害
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
The primary target of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes and is closely associated with cancer . It is a key effector in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell .
Mode of Action
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile interacts with PAK4 at the molecular level, mainly through molecular dynamics simulations and binding free energy calculations . The compound has strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
The compound affects the biochemical pathways associated with PAK4. PAK4 is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation . Overexpression of PAK4 is associated with a variety of human cancers, such as breast, pancreatic, gallbladder, gastric, hepatocellular, and esophageal cancers .
Result of Action
The result of the compound’s action is the inhibition of PAK4 , which can lead to the mitigation of cell growth, prevention of apoptosis, and regulation of cell proliferation and senescence . This inhibition can potentially be used for the treatment of various cancers where PAK4 is overexpressed .
Action Environment
The action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile can be influenced by various environmental factors. For instance, the compound is a white to yellow solid at room temperature and is stored in a refrigerator These factors can affect the compound’s stability, efficacy, and action
生化分析
Biochemical Properties
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes such as p21-activated kinase 4 (PAK4), which is involved in various cellular processes including cell growth and apoptosis . The compound acts as an inhibitor of PAK4, binding to the enzyme and preventing its activity. This interaction is crucial for understanding the compound’s potential therapeutic applications in cancer treatment.
Cellular Effects
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile exerts its effects through binding interactions with biomolecules. It inhibits enzymes like PAK4 by forming hydrogen bonds and hydrophobic interactions with the enzyme’s active site . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately affecting cellular processes such as proliferation and survival. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and reducing cancer cell proliferation . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is essential for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with biomolecules and its subsequent effects on cellular processes.
属性
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-12-3-2-6-7(4-9)10-5-11-8(6)12/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSJWBGIMGQQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222738 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1638771-56-8 | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638771-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



